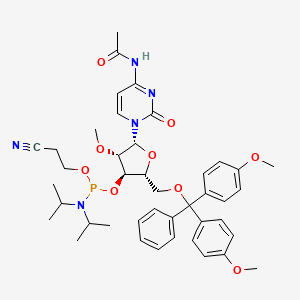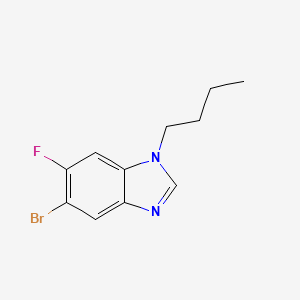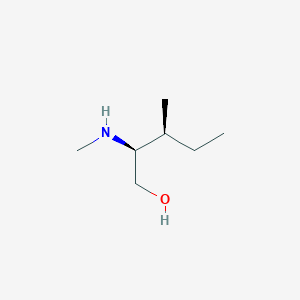
GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gastric inhibitory polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is a 42-amino acid peptide hormone . It was first isolated in 1973 from porcine small intestine . GIP is produced and secreted by the enteroendocrine K cells, which are dispersed throughout the small intestine, with a preference for the duodenum and proximal jejunum . It plays a key role in regulating insulin secretion and glucose metabolism .
Synthesis Analysis
The GIP gene is located on chromosome 17 (17q21.32) and encodes for a preprohormone of 153 amino acids . GIP corresponds to residues 52–93 of the preprohormone . The majority of GLP-1-producing L cells are located in the distal gut, whereas GIP is synthesized within K cells predominantly localized to the duodenum .Molecular Structure Analysis
GIP is a 42-amino acid peptide hormone . The characterization of cDNA clones encoding this hormone indicates that it is derived by proteolytic processing of a 153-amino acid precursor .Physical And Chemical Properties Analysis
GIP is a solid, relatively small round granule of 200–300 nm . It is a peptide hormone secreted by neuroendocrine cells of the proximal small intestine .作用机制
GIP is considered one of the most potent incretin hormones involved in postprandial insulin response . In the pancreas, GIP stimulates insulin secretion by beta cells, following the increased plasma glucose level after meals . GIP also enhances glucagon secretion . GIP receptors, class-II G-protein coupled receptors, are widely distributed . They are expressed on pancreatic beta cells, adipocytes, bone, adrenal cortex, heart, pituitary, cerebral cortex, hippocampus, and olfactory bulb . The widespread distribution of GIP receptors can explain the different extra-pancreatic functions of the hormone, such as lipid and adipose metabolism, bone turnover, and neuro-signaling mechanisms .
未来方向
There are probably further clinically useful effects of GIP that require investigation . For instance, the glucoregulatory and anorectic activities of GIP have supported the development of incretin-based therapies for the treatment of type 2 diabetes and obesity . Furthermore, GIP-secreting neuroendocrine tumors are rarely described, indicating a potential area for future research .
属性
CAS 编号 |
11063-17-5 |
|---|---|
分子式 |
C225H342N60O66S1 |
分子量 |
4975.55 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)

